molecular formula C12H16O B097405 Pentamethylbenzaldehyde CAS No. 17432-38-1

Pentamethylbenzaldehyde

Cat. No. B097405
CAS RN: 17432-38-1
M. Wt: 176.25 g/mol
InChI Key: RWOZGGOKRKSHKN-UHFFFAOYSA-N
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Description

Pentamethylbenzaldehyde is a multifunctional aromatic compound characterized by the presence of multiple phenyl groups and an aldehydic function. It is a derivative of benzaldehyde, where additional phenyl groups are introduced to the benzene ring. The synthesis of pentaphenylbenzaldehyde, a related compound, has been achieved through the addition of tetraphenylcyclopenta-2,4-dien-1-one to ethylene glycol acetal of cinnamaldehyde, followed by oxidation and hydrolysis . This compound's structure was confirmed using various spectroscopic methods, including NMR, IR, UV-Vis, and elemental analysis.

Synthesis Analysis

The synthesis of substituted benzaldehydes, including those with multiple substituents on the benzene ring, often involves palladium-catalyzed C-H activation. For example, substituted 2-bromobenzaldehydes were synthesized from benzaldehydes using a selective palladium-catalyzed ortho-bromination, with O-methyloxime serving as a directing group . Another approach to modifying benzaldehydes is the transformation of pentafluorobenzaldehyde into various derivatives, such as 4-aryloxy-2,3,5,6-tetrafluorobenzaldehydes, through nucleophilic substitution in the presence of inorganic fluorides .

Molecular Structure Analysis

The molecular structure of pentamethylbenzaldehyde and its derivatives is characterized by the presence of substituents on the benzene ring, which can significantly influence the compound's reactivity and physical properties. The structure of pentaphenylbenzaldehyde was elucidated using spectroscopic techniques, providing insights into the electronic and steric effects of the phenyl groups .

Chemical Reactions Analysis

Pentamethylbenzaldehyde and its derivatives can undergo various chemical reactions, including nucleophilic substitutions, nucleophilic additions to the aldehydic function, and cyclization reactions . For instance, pentafluorobenzaldehyde has been used in the synthesis of porphyrins and other cyclic compounds through reactions such as the solvent-free condensation with pyrrole . Additionally, reactions involving the carbonyl group of pentafluorobenzaldehyde have led to the formation of derivatives like pentafluorostilbene, pentafluorocinnamic acid, and acetals .

Physical and Chemical Properties Analysis

The physical and chemical properties of pentamethylbenzaldehyde derivatives are influenced by the nature and position of substituents on the benzene ring. For example, the introduction of electron-withdrawing fluorine atoms in pentafluorobenzaldehyde enhances its reactivity in nucleophilic substitution reactions . The presence of multiple phenyl groups in pentaphenylbenzaldehyde affects its solubility and reactivity, as seen in the synthesis and characterization of the compound . The unique properties of these compounds have led to their application in various fields, including organic synthesis, analytical chemistry, and materials science .

Scientific Research Applications

Electronic Effects on Photoenolization

  • Substituent Electronic Effects : Pentamethylbenzaldehyde demonstrates significant variations in the lifetimes of (Z)-photoenols, influenced by substituents that exert mesomeric and inductive effects. These variations highlight the role of electronic factors and hydrogen bonding in broadening the chemistry based on photoenolization. Additionally, pentamethylbenzaldehyde exhibits dramatic shifts in absorption properties, indicating its potential in photochemical applications (Koner, Singhal, Nau, & Moorthy, 2005).

Application in Organic Synthesis

  • Synthetic Applications : Pentamethylbenzaldehyde is involved in various organic synthesis processes. For example, its reactivity and chemical properties have made it a valuable component in the synthesis and spectroscopic analysis of cyclic acetals and other organic compounds (Collard, Jones, & Kriegel, 2001).

Role in Nitration Reactions

  • Intermediate in Nitration : During the nitration of hexamethylbenzene to dinitroprehnitene, pentamethylbenzaldehyde has been identified as an intermediate product. The understanding of its role in this reaction contributes to the knowledge of nitration mechanisms and the formation of various nitro compounds (Suzuki, 1970).

Use in Solid Phase Organic Synthesis

  • Linkers for Solid Phase Synthesis : Pentamethylbenzaldehyde derivatives, such as benzaldehyde-based linkers, have been explored for their utility in solid phase organic synthesis. These linkers facilitate the synthesis of secondary amides, underscoring their potential in the development of new synthetic methodologies (Swayze, 1997).

Involvement in Catalytic Processes

  • Catalytic Reactions : Pentamethylbenzaldehyde has been studied in the context of Heck coupling reactions, where its properties are utilized in understanding and optimizing catalytic processes. This has implications for the development of more efficient and selective catalytic systems (Rosner, Le Bars, Pfaltz, & Blackmond, 2001).

Safety And Hazards

Pentamethylbenzaldehyde should be handled with gloves . It’s recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

2,3,4,5,6-pentamethylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-7-8(2)10(4)12(6-13)11(5)9(7)3/h6H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWOZGGOKRKSHKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1C)C)C=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00294841
Record name Pentamethylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00294841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pentamethylbenzaldehyde

CAS RN

17432-38-1
Record name 17432-38-1
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Record name Pentamethylbenzaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pentamethylbenzaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
62
Citations
LEEI SMITH, J NICHOLS - The Journal of Organic Chemistry, 1941 - ACS Publications
… All of the aldehydes, except pentamethylbenzaldehyde, were … Pentamethylbenzaldehyde (VIII) failed to form any addition… 3,4,6-isomer (VII), while pentamethylbenzaldehyde (VIII) is fairly …
Number of citations: 76 pubs.acs.org
HH Wasserman, PS Mariano… - The Journal of Organic …, 1971 - ACS Publications
… , pentamethylbenzaldehyde (9), formed by dehydration of the hydroperoxide 11. … passed through a stirred, cooled solution of 100 mg of pentamethylbenzaldehyde {vide infra for …
Number of citations: 30 pubs.acs.org
AL Koner, N Singhal, WM Nau… - The Journal of Organic …, 2005 - ACS Publications
A systematic investigation on a broad set of aldehydes reveals that the lifetimes of (Z)-photoenols can be modulated by variation of the substituents. We have found that the lifetimes of (Z…
Number of citations: 6 pubs.acs.org
H Suzuki - Bulletin of the Chemical Society of Japan, 1970 - journal.csj.jp
… 99 Pentamethylbenzaldehyde (VIII) and other carbonyl compounds were obtained from the late light petroleum eluates, or from the benzene eluates. Nitrate I was hydrolyzed during the …
Number of citations: 19 www.journal.csj.jp
M Tacke, LT Allen, L Cuffe, WM Gallagher, Y Lou… - Journal of …, 2004 - Elsevier
… p-(N,N-dimethylamino)benzaldehyde and pentamethylbenzaldehyde were obtained commercially from Aldrich Chemical Co. Cyclopentadiene was collected under an atmosphere of …
Number of citations: 106 www.sciencedirect.com
J Bjørgo, DR Boyd, DC Neill… - Journal of the Chemical …, 1977 - pubs.rsc.org
… Among the features of this cycle which appeared to add to the synthetic potential were: (i) the availability of pure pentamethylbenzaldehyde in a single-step highyield synthesis from …
Number of citations: 34 pubs.rsc.org
J Jung, K Ohkubo, KA Prokop-Prigge, HM Neu… - Inorganic …, 2013 - ACS Publications
… The reagents 2,3,4,5,6-pentamethylbenzyl alcohol and pentamethylbenzaldehyde were also purchased with the best available purity and used without further purification from Wako …
Number of citations: 37 pubs.acs.org
PC Myhre, CD Fisher, AT Nielsen… - Journal of the American …, 1965 - ACS Publications
Mesitaldehyde has been found to form two series of crys-talline adducts with strong mineral acids. In one series, the molar ratio of mesitaldehyde to molecular acid is 1: 1, the stability …
Number of citations: 8 pubs.acs.org
J Jung, HM Neu, P Leeladee, MA Siegler… - Inorganic …, 2016 - ACS Publications
… The monoprotonated Mn III complex was catalytically active with a turnover number (TON) of 18 for pentamethylbenzyl alcohol and 9 for pentamethylbenzaldehyde. Interestingly, the …
Number of citations: 28 pubs.acs.org
H Hart, JA Hartlage, RW Fish… - The Journal of Organic …, 1966 - ACS Publications
… A solution of 1.50 g of pentamethylbenzaldehyde in 25 ml of tetrahydrofuran was added to a refluxing mixture of 1.50 g of lithium aluminum hydride in 25 ml of tetrahydrofuran, and the …
Number of citations: 62 pubs.acs.org

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